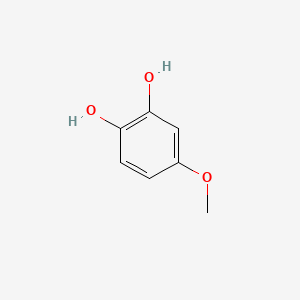

4-Methoxybenzene-1,2-diol

Description

Significance of Phenolic Compounds and Catechol Derivatives in Chemical Biology

Phenolic compounds are a large and diverse group of chemical constituents found in plants and microorganisms. wikipedia.orgresearchgate.net They are characterized by the presence of at least one hydroxyl group attached to an aromatic ring. researchgate.netnih.gov This structural feature imparts a range of chemical and biological properties, most notably antioxidant capabilities. researchgate.netcymitquimica.com Phenolic compounds can donate a hydrogen atom from their hydroxyl group to neutralize free radicals, which are unstable molecules that can cause cellular damage. cymitquimica.com

Within the broad class of phenolic compounds, catechol (1,2-dihydroxybenzene) and its derivatives are of particular interest to chemical biologists. tandfonline.com The two adjacent hydroxyl groups on the aromatic ring give catechols unique chelating and redox properties. tandfonline.com These characteristics allow them to participate in a variety of biological processes. In nature, organisms synthesize phenolic compounds for various reasons, including as a defense against pathogens and to cope with environmental stressors like UV radiation. wikipedia.org The biological activities of these compounds, ranging from antimicrobial to anti-inflammatory effects, have made them a focal point of research. researchgate.netnih.gov

Overview of 4-Methoxybenzene-1,2-diol's Academic Relevance

Also known as 4-methoxycatechol or 3,4-dihydroxyanisole, this compound is a derivative of catechol that has garnered attention for its diverse applications in scientific research. scbt.com Its academic relevance stems from its utility in several key areas of chemistry and biology.

Role as an Intermediate in Organic Synthesis

In the field of organic synthesis, this compound serves as a valuable intermediate for creating more complex molecules. cymitquimica.comsmolecule.com Its structure allows for various chemical modifications, making it a versatile building block. For example, it can be oxidized to form quinones, which are themselves important intermediates in numerous synthetic pathways. It is also used in the production of dyes and fragrances.

Applications in Pharmaceutical Development

The biological activity of this compound has prompted investigations into its potential as a lead compound in drug development. smolecule.com Research is ongoing to explore its therapeutic potential, particularly concerning its antioxidant properties which may have implications for conditions related to oxidative stress. Studies have also suggested potential antimicrobial and anticancer effects, making it a compound of interest for further pharmaceutical research. smolecule.com

Utility as a Reagent in Chemical Reactions

Beyond its role as a synthetic intermediate, this compound is also employed as a reagent in various chemical reactions. cymitquimica.com It can participate in electrophilic aromatic substitution reactions, allowing for the introduction of different functional groups onto its aromatic ring. The compound can also undergo oxidation and reduction reactions, converting it into different forms for specific chemical applications.

Occurrence as a Phytochemical in Biological Systems

This compound is found in nature as a phytochemical. For instance, it has been identified in the extracts of Curculigo pilosa, where it is believed to contribute to the plant's antidiabetic properties. It also plays a role in the shikimic acid pathway, a metabolic route used by bacteria, fungi, and plants for the biosynthesis of aromatic amino acids and other compounds.

Structural Characteristics and Chemical Classification

This compound is an organic compound with the molecular formula C₇H₈O₃. chemicalbook.com Structurally, it consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH₃) and two hydroxyl (-OH) groups at adjacent positions (positions 1 and 2). smolecule.com This arrangement of functional groups is key to its chemical behavior.

The presence of the hydroxyl groups makes it a diol and a member of the phenol (B47542) class of compounds. smolecule.comchemicalbook.com The methoxy group classifies it as a methoxybenzene. chemicalbook.com The combination of these groups on the benzene ring gives this compound its distinct reactivity and biological activity compared to other phenolic compounds. smolecule.com It is generally soluble in polar solvents like water and alcohols due to its hydroxyl groups. cymitquimica.com

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₈O₃ |

| Molecular Weight | 140.14 g/mol |

| Melting Point | 48-50 °C |

| Boiling Point | 120-124 °C (at 1 Torr) |

| IUPAC Name | This compound |

Data sourced from multiple references. chemicalbook.comechemi.com

An In-Depth Look at this compound in Scientific Research

This compound, also known by synonyms such as 4-methoxycatechol and 3,4-dihydroxyanisole, is an organic compound that has garnered significant interest within the scientific community. scbt.com With the molecular formula C₇H₈O₃, this compound is structurally characterized by a benzene ring substituted with one methoxy group (-OCH₃) and two adjacent hydroxyl (-OH) groups. smolecule.com Its unique arrangement of functional groups imparts a range of chemical and biological properties that are the subject of ongoing research.

Benzene Ring with Hydroxyl and Methoxy Substituents

The core of this compound is a benzene ring, an aromatic hydrocarbon. The presence of both hydroxyl and methoxy substituents on this ring significantly influences its chemical reactivity. libretexts.orgmsu.edu Hydroxyl and methoxy groups are known as activating groups, meaning they increase the rate of electrophilic substitution reactions compared to unsubstituted benzene. libretexts.orglibretexts.org This is attributed to their ability to donate electrons to the aromatic ring through resonance, which stabilizes the carbocation intermediate formed during the reaction. libretexts.orgmsu.edu This enhanced reactivity makes the compound a versatile intermediate in the synthesis of more complex molecules. smolecule.com

Classification as a Substituted Diol and Methoxy-phenol

This compound can be classified in a few ways based on its functional groups. As it contains two hydroxyl groups on the benzene ring, it is a type of benzenediol, a class of phenolic compounds. wikipedia.org Specifically, it is a substituted derivative of catechol (1,2-dihydroxybenzene). wikipedia.org The presence of the methoxy group also allows it to be categorized as a methoxy-phenol. chemicalbook.comdrugbank.comnih.gov This dual classification highlights the compound's chemical nature, possessing properties of both phenols and ethers. ncert.nic.in

Research Objectives and Scope of the Outline

The primary objective of this article is to provide a focused and comprehensive overview of this compound, based on existing scientific literature. The scope is strictly limited to the chemical and biological properties, synthesis, and research applications of this specific compound. This structured examination aims to deliver a thorough and scientifically accurate resource for researchers and students interested in the chemistry and biological significance of this compound.

Chemical Properties of this compound

The chemical characteristics of this compound are dictated by its aromatic ring and the interplay of its hydroxyl and methoxy substituents.

Molecular Structure and Formula

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₈O₃ scbt.com |

| Molecular Weight | 140.14 g/mol scbt.com |

| IUPAC Name | This compound sigmaaldrich.com |

| CAS Number | 3934-97-2 scbt.comsigmaaldrich.com |

Reactivity and Functional Group Analysis

The reactivity of this compound is a key area of interest in organic synthesis. The hydroxyl and methoxy groups are electron-donating, which activates the benzene ring towards electrophilic aromatic substitution. libretexts.orgmsu.edu The two hydroxyl groups can undergo oxidation to form quinones, which are valuable intermediates in various synthetic pathways. Furthermore, these hydroxyl groups can participate in esterification reactions. The compound's structure also allows for substitution reactions, enabling the introduction of other functional groups onto the aromatic ring.

Synthesis and Manufacturing of this compound

Several synthetic routes have been developed for the preparation of this compound.

Laboratory-Scale Synthesis Methods

Common laboratory methods for synthesizing this compound include:

Methylation of Catechol: This method involves the reaction of catechol with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base.

Hydroxylation of 4-Methoxyphenol (B1676288): This approach entails the introduction of a second hydroxyl group onto 4-methoxyphenol using an oxidizing agent. smolecule.comchemicalbook.com

Oxidation of Anisole (B1667542) Derivatives: Anisole or related methoxybenzene compounds can be oxidized to yield this compound as an intermediate.

Industrial Production Considerations

On an industrial scale, the synthesis of this compound requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced catalysts to improve efficiency and scalability.

A summary of common preparation methods is provided below.

| Method | Starting Material | Key Reagents/Conditions |

| Methylation of Catechol | Catechol | Dimethyl sulfate or methyl iodide, base |

| Catalytic Hydrogenation | 4-Methoxyphenol | H₂ gas, catalyst (e.g., Pd/C) |

| Oxidation of Anisole Derivatives | Anisole | Oxidizing agents (e.g., KMnO₄) |

Biological Activities of this compound

Research has revealed that this compound exhibits several interesting biological activities.

Antioxidant Properties

A significant aspect of the biological profile of this compound is its antioxidant activity. smolecule.comcymitquimica.com The phenolic hydroxyl groups can donate hydrogen atoms to neutralize free radicals and reactive oxygen species, thereby helping to protect cells from oxidative damage. This free-radical scavenging ability is a key mechanism behind its potential biological effects.

Other Investigated Biological Effects

Beyond its antioxidant capacity, this compound has been investigated for other potential biological roles. Studies have suggested it may possess antimicrobial properties against certain bacteria and fungi. smolecule.com Additionally, some research has explored its potential in other therapeutic areas, with investigations into its effects on various cellular processes. smolecule.com

Applications in Research

The distinct properties of this compound have led to its use in various areas of scientific research.

Use as a Chemical Intermediate

In the field of chemistry, this compound serves as a valuable precursor for the synthesis of more complex organic molecules. smolecule.comcymitquimica.com Its reactivity allows it to be a building block in the creation of a wide range of compounds, including dyes and other specialty chemicals.

Role in Biological and Medicinal Chemistry Studies

In biological and medicinal chemistry, this compound is utilized as a tool to study various biological systems. Its antioxidant properties make it a subject of interest in research focused on oxidative stress-related conditions. smolecule.com Furthermore, it is used as a lead compound in the development of new therapeutic agents. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

4-methoxybenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-10-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZABYGWFNGNLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50192565 | |

| Record name | 1,2-Benzenediol, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3934-97-2 | |

| Record name | 1,2-Benzenediol, 4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003934972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenediol, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxybenzene-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Optimization of 4 Methoxybenzene 1,2 Diol

Established Synthetic Routes for 4-Methoxybenzene-1,2-diol

Selective Methylation of Catechol

The selective methylation of catechol stands as a primary method for the synthesis of this compound. This process involves the introduction of a methyl group to one of the hydroxyl moieties of catechol. However, controlling the regioselectivity to favor the formation of the para-isomer (4-methoxy) over the ortho-isomer (guaiacol) and the di-methylated product (veratrole) is a significant challenge. researchgate.netresearchgate.net

The choice of methylating agent and base is critical in directing the outcome of the reaction. Commonly employed methylating agents include dimethyl sulfate (B86663) ((CH₃)₂SO₄) and methyl iodide (CH₃I). researchgate.net These reactions are conducted in the presence of a base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH), which facilitates the deprotonation of the catechol hydroxyl group, forming a more nucleophilic phenoxide ion. mdpi.com

Table 1: Reagents and General Conditions for Selective Methylation of Catechol

| Reagent | Role | Common Bases |

| Dimethyl Sulfate | Methylating Agent | K₂CO₃, NaOH |

| Methyl Iodide | Methylating Agent | K₂CO₃, NaOH |

This table summarizes the primary reagents used in the selective methylation of catechol for the synthesis of this compound.

The reaction proceeds via a nucleophilic substitution mechanism (SN2). The base abstracts a proton from one of the hydroxyl groups of catechol, forming a phenoxide ion. This intermediate then acts as a nucleophile, attacking the electrophilic methyl group of either dimethyl sulfate or methyl iodide.

The regioselectivity of the methylation (para vs. ortho) is influenced by several factors, including the nature of the cation from the base, the solvent, and the reaction temperature. The formation of a chelate between the catechol and the cation of the base can influence the relative nucleophilicity of the two oxygen atoms, thereby directing the position of methylation. While detailed mechanistic studies specifically targeting high-yield synthesis of the 4-methoxy isomer are not extensively documented in readily available literature, the principles of electrophilic aromatic substitution and the directing effects of substituents play a crucial role. The primary intermediate is the monomethylated phenoxide ion, which can then undergo a second methylation to form veratrole if the reaction is not carefully controlled.

Achieving high yield and purity of this compound through selective methylation is challenging due to the formation of isomeric and di-substituted byproducts. The separation of this compound from guaiacol (B22219) and veratrole can be difficult due to their similar physical properties.

The choice of base can influence the product distribution. While specific quantitative data for the selective synthesis of this compound is sparse in publicly accessible literature, related studies on catechol methylation often report guaiacol as the major product. mdpi.commdpi.com Optimization of the molar ratio of catechol to the methylating agent and base, along with careful control of reaction temperature and time, is essential to maximize the yield of the desired 4-methoxy isomer and minimize the formation of byproducts.

Catalytic Hydrogenation of 4-Methoxyphenol (B1676288)

The synthesis of this compound from 4-methoxyphenol via catalytic hydrogenation is a less conventional route. Standard catalytic hydrogenation of phenols typically leads to the saturation of the aromatic ring, yielding cyclohexanol (B46403) or cyclohexanone (B45756) derivatives, or complete removal of the hydroxyl group (hydrodeoxygenation). researchgate.netresearchgate.net The direct conversion of a phenol (B47542) to a catechol through this method is not a standard transformation.

The process would theoretically involve the partial hydrogenation of the aromatic ring to a cyclohexene (B86901) diol intermediate, followed by dehydrogenation to re-aromatize the ring and form the catechol structure. However, controlling the reaction to selectively produce the desired diol without further reduction is a significant challenge.

Palladium on carbon (Pd/C) is a widely used and effective catalyst for hydrogenation reactions. fujifilm.comwikipedia.org In the context of phenol hydrogenation, Pd/C is known to catalyze the reduction of the aromatic ring under various conditions of temperature and hydrogen pressure. masterorganicchemistry.com

Table 2: General Conditions for Catalytic Hydrogenation

| Parameter | Typical Range |

| Catalyst | Palladium on Carbon (Pd/C) |

| Hydrogen Pressure | 1 - 50 bar |

| Temperature | 25 - 150 °C |

| Solvent | Ethanol (B145695), Methanol (B129727), Ethyl Acetate |

This table outlines the general conditions for catalytic hydrogenation reactions, which would need to be specifically optimized for the challenging transformation of 4-methoxyphenol to this compound.

The scientific literature predominantly focuses on the hydrogenation of phenols to their corresponding saturated cyclic alcohols or ketones. For instance, the hydrogenation of 4-methoxyphenol over a rhodium-silica catalyst has been shown to yield 4-methoxycyclohexanone (B142444) as the major product. researchgate.netresearchgate.net Achieving the partial hydrogenation to a diol intermediate that can be converted to this compound would require highly selective and carefully designed catalytic systems and reaction conditions that are not well-documented. Therefore, this route remains a theoretical possibility rather than an established synthetic methodology.

Oxidation of Anisole (B1667542) Derivatives

The oxidation of anisole and its derivatives presents a viable route to this compound. This transformation involves the introduction of hydroxyl groups onto the aromatic ring of the anisole substrate.

Oxidizing Agents (e.g., Acidic KMnO₄, CuSO₄)

Various oxidizing agents can be employed for the hydroxylation of anisole. Potassium permanganate (B83412) (KMnO₄) in an acidic medium is a powerful oxidizing agent capable of hydroxylating aromatic rings. However, the reaction conditions must be carefully controlled to prevent over-oxidation and cleavage of the aromatic ring. The reaction with acidic KMnO₄ can proceed under vigorous conditions, but this often leads to the formation of carboxylic acids as byproducts. libretexts.orgchemguide.co.uk

Copper sulfate (CuSO₄) can also play a role in oxidation reactions, often as a catalyst in conjunction with other oxidants. Copper(II) complexes have been shown to catalyze the oxidation of catechols to o-quinones. researchgate.netmdpi.comresearchgate.net While direct oxidation of anisole to this compound using CuSO₄ as the primary oxidant is not a commonly cited method, its catalytic activity in related oxidation processes suggests potential applications in optimizing the synthesis. The catalytic cycle would likely involve the in-situ formation of a copper complex that facilitates the transfer of oxygen to the aromatic substrate. researchgate.net

| Oxidizing Agent/Catalyst | Role in Reaction | Potential Products from Anisole |

| Acidic Potassium Permanganate (KMnO₄) | Strong Oxidizing Agent | Methoxyphenols, Methoxybenzenediols, Carboxylic Acids (over-oxidation) |

| Copper Sulfate (CuSO₄) | Catalyst | Can facilitate the oxidation of catechols to quinones. researchgate.netmdpi.comresearchgate.net |

Formation as an Intermediate

In the oxidation of anisole, this compound can be formed as an intermediate product. Enzymatic oxyfunctionalization of anisole can lead to a variety of products, including methoxyphenols and methoxybenzenediols. nih.gov The reaction proceeds through a series of hydroxylation and demethylation steps. Aromatic hydroxylation is often the initial and preferred pathway, leading to the formation of guaiacol and 4-methoxyphenol. nih.gov Further oxidation of these intermediates can then yield diol products. nih.gov For instance, the dihydroxylation of anisole can produce 2-methoxyhydroquinone, which can be further oxidized. nih.gov The specific distribution of products is highly dependent on the catalyst and reaction conditions employed. nih.gov

Other Preparative Pathways

Beyond the oxidation of anisole derivatives, other synthetic strategies can be employed to produce this compound.

Direct Reaction of Phenol with Methanol

The direct reaction of phenol with methanol can be a route to methylated phenols. This reaction is typically carried out at elevated temperatures and pressures in the presence of a catalyst. While this method is more commonly associated with the production of cresols and anisole, the formation of dihydroxybenzene derivatives is also possible, though not typically the primary outcome. The direct hydroxylation of phenol to produce dihydroxybenzenes can be achieved using various catalysts and oxidizing agents, such as hydrogen peroxide with an iron-based metal-organic framework catalyst. researchgate.net However, the selective synthesis of this compound through a direct reaction of phenol and methanol would require a highly specific catalytic system capable of both methylation and hydroxylation at the desired positions.

Reaction Optimization Studies for this compound Synthesis

The optimization of synthetic reactions is fundamental to achieving high yields and purity while minimizing costs and environmental impact. sigmaaldrich.com For this compound, key parameters such as base selection, temperature, and solvent have been identified as critical factors influencing the reaction outcome.

Influence of Base Selection on Reaction Efficiency

In synthetic routes such as the methylation of a catechol precursor to form a methoxy (B1213986) group, the choice of base is paramount. The base's primary role is to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that can then react with a methylating agent. The strength and properties of the base can significantly affect the reaction rate and the formation of by-products.

Stronger bases can lead to faster reaction rates but may also promote side reactions if not carefully controlled. Weaker bases might offer better selectivity but could result in incomplete reactions or require longer reaction times. The selection is a trade-off between reactivity and selectivity, tailored to the specific synthetic pathway.

Table 1: Conceptual Influence of Base Type on Synthesis This table illustrates the general principles of base selection in phenolic methylation reactions.

| Base Type | Example(s) | Strength | Typical Role in Reaction | Potential Impact on Efficiency |

| Alkali Metal Hydroxides | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) | Strong | Fully deprotonates the phenol, driving the reaction forward quickly. | High reaction rate, but may lead to side reactions if conditions are not optimized. |

| Alkali Metal Carbonates | Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃) | Moderate | Provides a milder reaction environment, often sufficient for deprotonation. | Good balance of reactivity and selectivity, often preferred for minimizing by-products. |

| Organic Amines | Triethylamine (Et₃N), Pyridine | Weak | Acts as a proton scavenger, neutralizing acid formed during the reaction. | Slower reaction rates, typically used when milder conditions are essential. |

Temperature Control for Yield and By-product Minimization

Temperature is a critical variable in the synthesis of this compound, directly influencing both reaction kinetics and the product distribution. In processes like the hydrogenation of substituted phenols, precise temperature control is essential to achieve the desired outcome. researchgate.net

Elevated temperatures generally increase the reaction rate but can also provide the necessary activation energy for undesired side reactions, such as hydrogenolysis or polymerization, leading to the formation of impurities. researchgate.net Conversely, temperatures that are too low may result in sluggish or incomplete conversions. Therefore, an optimal temperature range must be established to maximize the yield of the target compound while keeping the formation of by-products to a minimum.

Table 2: Effect of Temperature on Hydrogenation Selectivity Based on general principles observed in the hydrogenation of substituted phenols. researchgate.net

| Temperature Range | Reaction Rate | Yield of this compound | By-product Formation (e.g., Hydrogenolysis) |

| Low | Slow | Low (incomplete conversion) | Minimal |

| Optimal | Moderate | High | Low |

| High | Fast | Decreased | Increased |

Solvent Effects on Reaction Selectivity and Efficiency

The choice of solvent can dramatically alter the course of a chemical reaction, influencing reactant solubility, transition state stabilization, and even dictating the reaction pathway. In the synthesis of compounds structurally related to this compound, solvent choice has been shown to be a controlling factor in product selectivity. rsc.orgnih.gov For instance, photoreactions of 4-methoxyazobenzenes yield different primary products when conducted in dimethylformamide (DMF) versus acetal, demonstrating the solvent's directive power. rsc.orgnih.gov

Similarly, in hydrogenation reactions, solvent screening has shown that polar protic solvents like methanol and ethanol can be optimal, leading to complete conversion of the starting material. obrnutafaza.hr The solvent's polarity, proticity, and ability to dissolve reagents and intermediates are all crucial for an efficient and selective synthesis.

Table 3: Observed Solvent Effects in Related Syntheses

| Solvent | Reaction Type | Observation | Reference |

| Dimethylformamide (DMF) | Photoreaction of 4-methoxyazobenzenes | Major product is N²-aryl-4-methoxybenzene-1,2-diamines. | rsc.org, nih.gov |

| Acetal | Photoreaction of 4-methoxyazobenzenes | Major product is 1-aryl-6-methoxy-2-methyl-1H-benzimidazoles. | rsc.org, nih.gov |

| Methanol / Ethanol | Hydrogenation of methoxybenzene | Complete conversion achieved, indicating high efficiency. | obrnutafaza.hr |

Purification Techniques: Column Chromatography and Recrystallization

Post-synthesis, purification is a critical step to isolate this compound from unreacted starting materials, catalysts, and by-products. Column chromatography and recrystallization are two primary methods employed for this purpose.

Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) while a mobile phase (eluent) flows through it. For compounds like this compound, a common mobile phase system is a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate. chemicalbook.com By gradually increasing the polarity of the eluent, compounds are selectively eluted from the column according to their polarity, allowing for the isolation of the pure product.

Recrystallization: This method relies on the differences in solubility of the desired compound and its impurities in a particular solvent at different temperatures. The crude product is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out, leaving impurities behind in the solution. This process can be highly effective for obtaining a product with high purity. google.com

Industrial Scale Synthesis Considerations

Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces new challenges related to cost, safety, and efficiency. Optimization of parameters becomes even more critical to ensure a viable commercial process.

Catalyst Loading and Hydrogen Pressure Optimization in Hydrogenation

In hydrogenation reactions, which are a plausible route for industrial synthesis, the catalyst loading and hydrogen pressure are key economic and operational variables.

Catalyst Loading: The amount of catalyst used (e.g., Palladium on carbon, Pd/C) directly impacts the reaction rate. helgroup.com Increasing the catalyst loading generally accelerates the reaction, reducing the required batch time. helgroup.com However, catalysts, particularly those based on precious metals, represent a significant cost. Therefore, optimization involves finding the minimum catalyst loading that achieves the desired reaction rate and conversion within an economically feasible timeframe. Studies on similar hydrogenations show that while the rate is affected, the final volumetric uptake of hydrogen (and thus the final yield) is not dependent on the amount of catalyst used. helgroup.com

Hydrogen Pressure: The pressure of hydrogen gas is another factor that influences the reaction rate. Higher pressures increase the concentration of dissolved hydrogen in the reaction medium, typically leading to faster hydrogenation. However, industrial operations at high pressure require specialized, costly reactors and introduce significant safety considerations. Optimization thus involves balancing the need for an adequate reaction rate against the capital expenditure and operational risks associated with high-pressure systems. Hydrogenation of similar aromatic compounds is often effectively carried out at moderate pressures (e.g., 3 barg). researchgate.net

Table 4: Industrial Optimization of Hydrogenation Parameters

| Parameter | Effect of Increase | Industrial Consideration | Goal of Optimization |

| Catalyst Loading | Increases reaction rate. helgroup.com | High catalyst cost. | Minimize cost by finding the lowest effective loading for a reasonable batch time. |

| Hydrogen Pressure | Increases reaction rate. | High capital cost and safety concerns for high-pressure equipment. | Balance reaction speed with operational safety and equipment cost, using the lowest pressure that provides an efficient rate. |

Implementation of Continuous Flow Reactors

The transition from traditional batch processing to continuous flow reactors represents a significant advancement in the synthesis of fine chemicals, including this compound. azolifesciences.comnih.gov This modern approach offers numerous advantages over conventional methods, primarily centered around enhanced reaction control, improved safety, and greater efficiency. kncv.nlscielo.br

Continuous flow systems facilitate superior control over reaction parameters such as temperature, pressure, and residence time. nih.gov The high surface-area-to-volume ratio in microreactors or tube reactors allows for extremely efficient heat transfer, mitigating the risks associated with exothermic reactions and enabling access to novel process windows with elevated temperatures and pressures. scielo.brmit.edu This precise thermal management is crucial for selective synthesis and minimizing the formation of byproducts. Enhanced mixing capabilities in flow reactors also lead to more consistent and reproducible results. kncv.nl

From a safety perspective, the small internal volume of continuous flow reactors significantly reduces the amount of hazardous material present at any given time, thereby minimizing the potential impact of runaway reactions. cinz.nz This is particularly relevant for reactions involving potentially unstable intermediates or hazardous reagents. The closed-system nature of flow chemistry also reduces operator exposure to toxic chemicals. cinz.nz

The implementation of continuous flow technology for the synthesis of catechol derivatives can be conceptualized through a multi-step process. A hypothetical reaction optimization for the synthesis of this compound in a continuous flow setup is presented in the table below. This data is illustrative of the typical parameters that would be investigated to maximize yield and throughput.

Table 1: Hypothetical Reaction Optimization for this compound Synthesis in a Continuous Flow Reactor

| Parameter | Range Explored | Optimal Condition | Resulting Yield (%) | Throughput (g/h) |

|---|---|---|---|---|

| Temperature (°C) | 80 - 150 | 120 | 92 | 15.5 |

| Residence Time (min) | 2 - 20 | 10 | 92 | 15.5 |

| Reagent Molar Ratio | 1:1 - 1:3 | 1:1.5 | 92 | 15.5 |

| Catalyst Loading (mol%) | 0.5 - 5 | 1.5 | 92 | 15.5 |

Furthermore, continuous flow systems are amenable to automation and the integration of in-line analytical techniques for real-time monitoring and optimization. mit.edu This capability allows for rapid screening of reaction conditions and the swift identification of the optimal parameters for the synthesis of this compound, a process that would be significantly more time-consuming in a batch setup. researchgate.net The scalability of continuous flow processes can often be achieved by extending the operational time or by "numbering-up," which involves running multiple reactors in parallel. scielo.br

Waste Management and Environmental Impact

The synthesis of this compound, like many chemical manufacturing processes, presents challenges related to waste generation and environmental impact. The principles of green chemistry are increasingly being applied to mitigate these issues, and continuous flow technology is a key enabler of these efforts. nih.gov

In the context of synthesizing this compound, a key consideration is the environmental profile of the starting materials, reagents, and solvents. Traditional synthetic routes for catechols can be energy-intensive and may involve petroleum-based feedstocks and hazardous reagents, leading to environmental concerns. taylorandfrancis.com Research into greener synthetic pathways, such as those utilizing bio-based feedstocks like lignin, is ongoing and offers a more sustainable alternative for the production of catechol derivatives. acs.orgresearchgate.net

The environmental impact of the synthesis process can be quantified using metrics such as the E-factor (Environmental Factor), which is the ratio of the mass of waste to the mass of product. thieme-connect.com Continuous flow processes have been shown to significantly lower the E-factor in the synthesis of various fine chemicals and pharmaceuticals. thieme-connect.com

Table 2: Comparative Environmental Impact Metrics: Batch vs. Continuous Flow Synthesis of a Catechol Derivative (Illustrative Data)

| Metric | Traditional Batch Process | Continuous Flow Process |

|---|---|---|

| E-Factor | 15 - 30 | 5 - 10 |

| Process Mass Intensity (PMI) | 20 - 50 | 8 - 15 |

| Solvent Consumption (L/kg) | 25 | 8 |

| Energy Consumption (kWh/kg) | 15 | 7 |

Waste streams from the synthesis of this compound would likely include spent catalysts, unreacted starting materials, byproducts, and solvents. Effective waste management strategies involve the recycling of solvents and catalysts where feasible. The development of heterogeneous catalysts that can be easily separated from the reaction mixture is a key area of research that aligns well with continuous flow processing. kncv.nl Aqueous waste streams must be treated to remove organic compounds before discharge. Catechol itself is readily biodegradable and has a low potential for bioaccumulation, which is a positive attribute for its methoxy derivative in terms of environmental persistence. wordpress.com However, its toxicity necessitates that industrial emissions and disposal are strictly controlled to comply with environmental regulations. taylorandfrancis.comwordpress.com

By integrating green chemistry principles with the technological advantages of continuous flow reactors, the synthesis of this compound can be made more sustainable, with a reduced environmental footprint. rsc.org

Chemical Reactivity and Derivatization of 4 Methoxybenzene 1,2 Diol

Fundamental Reaction Pathways

The reactivity of 4-methoxybenzene-1,2-diol is primarily influenced by the electron-donating nature of its hydroxyl and methoxy (B1213986) substituents. These groups activate the aromatic ring, making it susceptible to various chemical transformations.

Oxidation Reactions Leading to Quinones

The presence of two hydroxyl groups allows this compound to undergo oxidation to form quinone structures, which are valuable intermediates in many synthetic pathways. The oxidation of catechols can be complex, potentially involving semiquinone radicals and leading to various products depending on the reaction conditions. uky.edu In related compounds like 4-methylcatechol, oxidation can proceed through a mechanism where the catechol is oxidized by O2 itself, forming a semiquinone, which is then further oxidized. acs.org The oxidation of substituted catechols at an air-water interface has been shown to produce quinones, polyphenols, and carboxylic acids. uky.edu

Table 1: Products from Oxidation of Substituted Catechols

| Precursor | Oxidant | Key Products |

|---|---|---|

| 3-methylcatechol | Ozone (O₃) | 4-methyl-o-quinone, hydroxylated quinones, 2-methyl-cis,cis-muconic acid, oxalic acid |

| 4-methylcatechol | Ozone (O₃) | 4-methyl-o-quinone, hydroxylated quinones, oxalic acid, maleinaldehydic acid |

This table is based on data from the oxidation of catechol proxies at the air-water interface. uky.edu

Electrochemical methods provide a controlled way to achieve the oxidation of catechol derivatives. oup.com The electrochemical oxidation of catechols proceeds through the formation of highly reactive ortho-quinones. oup.comoup.com This process typically involves a two-electron, two-proton transfer. The generated o-quinone is an effective electrophile that can undergo subsequent reactions, such as Michael additions with available nucleophiles. oup.comoup.com

Reduction Reactions to Methoxyhydroquinone and Other Forms

This compound can undergo reduction reactions to yield different chemical forms. A primary reduction product would be a methoxy-substituted hydroquinone, although specific pathways are not extensively detailed in the available literature. The reduction of the corresponding quinone form is a characteristic reaction. This transformation can be achieved using various reducing agents, including metals in aqueous acid or through catalytic hydrogenation, and can also be performed electrochemically. libretexts.org This redox couple is fundamental in many biological and chemical systems. libretexts.org

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (SEAr) due to the strong electron-donating effects of both the hydroxyl and methoxy groups. These substituents increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. wikipedia.orgmasterorganicchemistry.com

The general mechanism for SEAr involves two main steps:

Attack on the electrophile : The aromatic π system attacks the electrophile (E⁺), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. This step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity. wikipedia.orgmasterorganicchemistry.com

Deprotonation : A base removes a proton from the carbon atom bonded to the electrophile, restoring the aromatic system. wikipedia.orgmasterorganicchemistry.com

Both the -OH and -OCH₃ groups are ortho, para directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them. In this compound, the positions available for substitution are C5 and C6. The methoxy group is considered a more powerful activating group than an alkyl group because the oxygen atom can donate electron density to the pi system through resonance, which helps to stabilize the cationic intermediate. wikipedia.orgchegg.com This allows for the introduction of various functional groups onto the aromatic ring.

Table 2: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Electrophile | Typical Reagents |

|---|---|---|

| Halogenation | Br⁺, Cl⁺ | Br₂/FeBr₃, Cl₂/AlCl₃ |

| Nitration | NO₂⁺ | HNO₃/H₂SO₄ |

| Sulfonation | SO₃ | Fuming H₂SO₄ |

| Friedel-Crafts Alkylation | R⁺ | R-Cl/AlCl₃ |

This table outlines general EAS reactions applicable to activated aromatic rings. masterorganicchemistry.com

Condensation and Polymerization Reactions

Phenolic compounds like this compound can participate in condensation reactions, particularly with aldehydes and ketones, to form larger molecules. These reactions typically require an acid or base catalyst. For instance, phenols can react with formaldehyde (B43269) to produce bisphenols, which can serve as monomers for polymerization. This reactivity allows for the creation of resins and other polymeric materials.

Synthesis of Complex Organic Molecules as Precursors

Due to its versatile reactivity, this compound serves as a valuable precursor and building block in the synthesis of more complex organic molecules. cymitquimica.com Its activated aromatic ring and the presence of hydroxyl groups that can be oxidized or otherwise functionalized make it a key starting material for a range of products, including pharmaceuticals, dyes, and other specialty chemicals. cymitquimica.com

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-methoxycatechol |

| 3,4-Dihydroxyanisole |

| 4-methylcatechol |

| Methoxyhydroquinone |

| Benzene |

| Formaldehyde |

| 2-methyl-cis,cis-muconic acid |

| 2-methoxymuconic acid |

| Oxalic acid |

| Maleinaldehydic acid |

| 4-methyl-o-quinone |

Formation of Heterocyclic Derivatives

The structure of this compound is conducive to the synthesis of various heterocyclic compounds, which are integral components in many biologically active molecules.

The 1,3,4-oxadiazole (B1194373) ring is a significant scaffold in medicinal chemistry. asianpubs.org The synthesis of derivatives containing this moiety often involves a multi-step process. A general route to producing 5-substituted 1,3,4-oxadiazole-2-thiols begins with the conversion of a carboxylic acid into its corresponding ester, which is then reacted with hydrazine (B178648) hydrate (B1144303) to form a hydrazide. asianpubs.org This hydrazide subsequently undergoes cyclization with carbon disulfide in the presence of a base like potassium hydroxide (B78521) to yield the 5-substituted-1,3,4-oxadiazole-2-thiol ring system. asianpubs.orguobaghdad.edu.iq

To synthesize a target molecule like 5-phenyl-1,3,4-oxadiazol-2-ylthio-benzene-1,2-diol, the 2-thiol group of a pre-formed 5-phenyl-1,3,4-oxadiazole-2-thiol (B171674) can be attached to a benzene-1,2-diol moiety, which can be derived from this compound, through a thioether linkage. The presence of the thiol group enhances the biological activities of these oxadiazole derivatives. asianpubs.org

General Synthesis Pathway for 1,3,4-Oxadiazole-2-thiols

| Step | Reactant(s) | Reagent(s) | Product |

|---|---|---|---|

| 1 | Substituted Organic Acid | Methanol (B129727) | Corresponding Ester |

| 2 | Ester | Hydrazine Hydrate | Corresponding Hydrazide |

Combretastatin A-4 (CA-4) is a natural product known for its potent antimitotic properties. mdpi.com However, its utility is limited by low water solubility and isomerization to an inactive form. To overcome these issues, synthetic analogues where the double bond is replaced by a heterocyclic ring, such as a triazole, have been developed. mdpi.com These "cis-restricted" analogues can exhibit enhanced stability and solubility. mdpi.com

The synthesis of these triazole analogues often employs the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of a terminal alkyne with an azide. mdpi.com In the context of CA-4 analogues, one of the aromatic rings (or a precursor) is functionalized as the alkyne and the other as the azide. Studies investigating the structure-activity relationship of these analogues have shown that the substitution pattern on the B-ring is crucial for antitumor activity, with methoxy or ethoxy groups at the para position being particularly important. mdpi.com A derivative of this compound could serve as a precursor for this B-ring component.

General Procedure for 1,3-Dipolar Huisgen Cycloaddition

| Step | Action | Reagents/Conditions |

|---|---|---|

| 1 | Activation of Alkyne | Terminal alkyne, EtMgCl, THF |

| 2 | Cycloaddition | Azide solution added to activated alkyne |

| 3 | Reaction | Heated to 50 °C for 1.5 hours |

Applications in Dye and Pharmaceutical Manufacturing

As a versatile chemical intermediate, this compound is utilized in several industrial applications, notably in the manufacturing of pharmaceuticals and dyes. cymitquimica.com

Its phenolic structure allows it to serve as a building block for more complex molecules with potential therapeutic properties. The antioxidant potential conferred by the hydroxyl groups makes its derivatives subjects of interest in medicinal chemistry. cymitquimica.com In pharmaceutical development, it can act as a lead compound for exploring therapeutic agents for conditions related to oxidative stress.

The reactivity of its aromatic ring also makes it a useful precursor in the synthesis of dyes. The synthesis of azo dyes, for instance, can involve the diazotization of an aromatic amine and subsequent coupling with an activated aromatic compound. nih.gov Heterocyclic derivatives synthesized from precursors like this compound can be used to create such conjugated dye systems. nih.gov

Industrial Applications of this compound

| Industry | Application | Rationale |

|---|---|---|

| Pharmaceuticals | Synthetic Intermediate | Serves as a versatile building block for complex, biologically active molecules. cymitquimica.com |

| Lead Compound | Its antioxidant properties are relevant for developing drugs against oxidative stress. |

| Dyes & Fragrances | Precursor/Intermediate | Used in the production of various dyes and fragrances. |

Mechanisms of Derivatization and Their Synthetic Utility

The synthetic utility of this compound is rooted in the specific reactivity of its functional groups. The molecule can undergo several types of reactions, allowing for the introduction of diverse chemical functionalities.

Electrophilic Aromatic Substitution: The hydroxyl and methoxy groups are electron-donating and activate the aromatic ring, facilitating electrophilic substitution reactions. This allows for the introduction of various functional groups onto the ring.

Oxidation: The catechol moiety can be oxidized to form corresponding quinones. These quinones are themselves valuable intermediates in numerous synthetic pathways.

Derivatization of Hydroxyl Groups: The two hydroxyl groups can be readily derivatized. Common reactions include alkylation (to form ethers) and acylation (to form esters), which are fundamental transformations in organic synthesis. gcms.cz

Cyclization Reactions: As demonstrated in the synthesis of heterocyclic derivatives, the functional groups of this compound can participate in cyclization reactions to form stable ring systems like oxadiazoles (B1248032) and triazoles. asianpubs.orgmdpi.com

These derivatization mechanisms make this compound a highly adaptable building block. Organoboron derivatives, for example, represent a class of versatile compounds that can be used to construct C-C or C-heteroatom bonds with high chemo- and stereo-selectivity. ualberta.ca The ability to precisely modify the structure of this compound through these mechanisms underscores its importance in creating novel compounds for research and industry.

Key Derivatization Reactions

| Reaction Type | Reactive Site(s) | Description | Synthetic Utility |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Aromatic Ring (C-H bonds) | Introduction of functional groups onto the benzene ring. | Creation of substituted catechol derivatives. |

| Oxidation | 1,2-Hydroxyl Groups | Conversion of the diol to a quinone. | Access to quinone-based intermediates. |

| Alkylation/Acylation | Hydroxyl Groups (O-H bonds) | Formation of ethers or esters. gcms.cz | Protecting group chemistry and modification of solubility/reactivity. |

Analytical Techniques for Characterization and Quantification of 4 Methoxybenzene 1,2 Diol

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of 4-Methoxybenzene-1,2-diol. These methods rely on the interaction of electromagnetic radiation with the molecule to generate spectra that are unique to its structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In ¹H NMR spectroscopy of a related compound, 2-Bromo-4-methoxyphenol, the protons on the benzene (B151609) ring appear at specific chemical shifts: a singlet at δ 7.08 ppm, a doublet at δ 6.94 ppm, and a doublet of doublets at δ 6.78 ppm. The hydroxyl proton gives a signal at δ 5.23 ppm, and the methoxy (B1213986) group protons resonate as a singlet at δ 3.75 ppm. beilstein-journals.org

For ¹³C NMR of the same related compound, the carbon atoms of the benzene ring show signals at δ 153.83, 146.53, 116.85, 116.33, 115.35, and 109.92 ppm. The carbon of the methoxy group is observed at δ 55.99 ppm. beilstein-journals.org

| ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

| 7.08 (s, 1H) | 153.83 |

| 6.94 (d, 1H) | 146.53 |

| 6.78 (dd, 1H) | 116.85 |

| 5.23 (s, 1H, OH) | 116.33 |

| 3.75 (s, 3H, OCH₃) | 115.35 |

| 109.92 | |

| 55.99 (OCH₃) |

Note: Data is for the related compound 2-Bromo-4-methoxyphenol and serves as an illustrative example.

Density Functional Theory (DFT) calculations are increasingly used to predict NMR chemical shifts, aiding in the structural assignment of molecules. nih.govruc.dk The Gauge-Including Atomic Orbital (GIAO) method, a common DFT-based approach, allows for the theoretical calculation of NMR shielding tensors. nih.gov These theoretical values can then be correlated with experimental data to confirm the structure of this compound. researchgate.net The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculations. researchgate.netscm.com For complex molecules, especially those with intramolecular hydrogen bonding, DFT calculations can be particularly useful in resolving ambiguous spectral assignments. researchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH), methoxy (-OCH₃), and aromatic (C=C) functional groups. The hydroxyl groups typically exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, while the C-O stretching of the methoxy group and the aromatic ring would appear in the fingerprint region (below 1500 cm⁻¹).

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. nih.gov When coupled with Gas Chromatography (GC-MS), it also allows for the separation and identification of individual components in a mixture. nih.gov

The mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight of 140.14 g/mol . nih.gov

In GC-MS analysis, the retention index is a key parameter used for compound identification. nih.gov It is a measure of where a compound elutes from the GC column relative to a series of n-alkane standards. The retention index, combined with the mass spectrum, provides a high degree of confidence in the identification of this compound.

The mass fragmentation pattern of this compound is also characteristic. The molecular ion (m/z 140) is typically the most abundant peak. nih.gov Other significant fragments are observed at m/z 125 and 107, corresponding to the loss of a methyl group (-CH₃) and a hydroxyl group (-OH), respectively. nih.gov

| m/z | Relative Intensity | Proposed Fragment |

| 140 | High | [M]⁺ |

| 125 | Moderate | [M-CH₃]⁺ |

| 107 | Low | [M-OH]⁺ |

Mass Spectrometry (MS), including GC-MS

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures. Both gas chromatography (GC) and liquid chromatography (LC) are widely used for this purpose.

Gas chromatography, particularly when equipped with a flame ionization detector (FID) or a mass spectrometer (MS), is a robust method for the quantitative analysis of volatile compounds like this compound. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are suitable for the analysis of less volatile or thermally labile compounds and can be coupled with various detectors, including UV-Vis and mass spectrometry, for sensitive and selective quantification. diva-portal.org Supercritical fluid chromatography (SFC) has also emerged as a powerful technique for the separation of diol-containing compounds, often providing better resolution and faster analysis times compared to traditional LC methods. diva-portal.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds in complex environmental and biological matrices. longdom.org For a polar compound like this compound, direct analysis by GC is challenging due to its low volatility and potential for unwanted interactions with the chromatographic column. To overcome these issues, a chemical derivatization step is typically required prior to analysis. phenomenex.com This process involves reacting the polar hydroxyl groups with a reagent to form a less polar, more volatile derivative, which exhibits better chromatographic behavior. phenomenex.com

Common derivatization strategies include silylation, which replaces the active hydrogen in the hydroxyl groups with a trimethylsilyl (TMS) group, or acetylation. phenomenex.comcdc.gov For instance, research on the analysis of various methoxyphenols in atmospheric particulate matter—a highly complex matrix—found that acetylation of the phenolic hydroxyl groups improved chromatographic peak shape, enhanced sensitivity, and reduced instrument maintenance requirements. cdc.gov

The analysis of methoxyphenols in atmospheric aerosols serves as a pertinent example of GC-MS application in a complex matrix. In one improved method, deuterated standards were added to samples before extraction to ensure accurate recovery calculations. The study reported recoveries ranging from 63-100% with a precision of 2-6%. nih.gov After extraction from the matrix, the analytes were derivatized and then injected into the GC-MS system. The gas chromatograph separates the individual components of the mixture, which are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," allowing for highly specific identification and quantification of the target analyte, even at trace levels. longdom.org

| Parameter | Description |

|---|---|

| Sample Matrix | Ambient Atmospheric Particulate Matter (PM2.5) |

| Extraction | Ultrasonic bath extraction with a solvent mixture (e.g., methylene chloride/acetone) containing a stabilizer (e.g., triethylamine) to prevent degradation. |

| Derivatization | Acetylation of phenolic hydroxyl groups. |

| Separation Column | Typically a fused-silica capillary column with a non-polar or medium-polarity stationary phase. |

| Detection | Mass Spectrometry, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity. |

| Limit of Detection (LOD) | 0.002 µg/mL (in solution) |

| Limit of Quantitation (LOQ) | 0.07-0.45 ng/m³ (in air sample) |

| Recovery | 63-100% |

| Precision (RSD) | 2-6% |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of phenolic compounds, including this compound. Unlike GC, HPLC is well-suited for the direct analysis of polar, non-volatile, and thermally sensitive compounds, often eliminating the need for derivatization.

The most common mode for this analysis is reversed-phase HPLC, where a non-polar stationary phase (typically C18) is used with a polar mobile phase. The separation is achieved by carefully controlling the composition of the mobile phase, which usually consists of a mixture of water (often acidified with formic, acetic, or phosphoric acid to improve peak shape) and an organic modifier like acetonitrile or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to effectively separate a wide range of phenolic compounds with different polarities in a single run.

Detection is most commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector. The DAD has the advantage of acquiring the entire UV-Vis spectrum for each peak, which aids in compound identification by comparing the spectrum to that of a known standard. Quantification is achieved by creating a calibration curve from the analysis of standard solutions of known concentrations and comparing the peak area of the analyte in the sample to this curve. The method's performance is validated by assessing parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ).

| Parameter | Description |

|---|---|

| Stationary Phase (Column) | Reversed-phase C18 (e.g., 250 mm length, 4.6 mm internal diameter, 5 µm particle size) |

| Mobile Phase | Gradient elution with two solvents: A: Water with acid (e.g., 0.1% Formic Acid or 2% Acetic Acid) B: Acetonitrile or Methanol |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | Diode Array Detector (DAD) or UV-Vis Detector. Wavelengths are chosen based on the absorbance maxima of the analytes (e.g., 280 nm for many phenols). |

| Injection Volume | 10 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

X-ray Diffraction for Solid-State Structure Determination

X-ray Diffraction (XRD), specifically single-crystal X-ray diffraction, is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. mkuniversity.ac.in This technique provides unambiguous information about the molecule's conformation, bond lengths, bond angles, and the intermolecular interactions (such as hydrogen bonding and π–π stacking) that govern the packing of molecules within the crystal lattice. mkuniversity.ac.in

The process begins with the growth of a high-quality single crystal of the compound, which is then mounted on a diffractometer. A focused beam of X-rays is directed at the crystal, and as the X-rays interact with the electron clouds of the atoms, they are diffracted in specific directions. The resulting diffraction pattern of spots is collected by a detector. The geometric arrangement and intensity of these spots are directly related to the arrangement of atoms within the crystal.

By analyzing this diffraction data, crystallographers can solve the crystal structure, yielding a detailed model of the molecule. The primary results include the determination of the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell—the basic repeating unit of the crystal. While this technique is exceptionally powerful for structural elucidation, its application is contingent on the ability to grow a suitable single crystal of the compound of interest. The specific crystal structure of this compound is not detailed in the searched literature, but the table below outlines the type of detailed information that a successful X-ray diffraction study would provide.

| Parameter | Description |

|---|---|

| Crystal System | The classification of the crystal based on its symmetry (e.g., triclinic, monoclinic, orthorhombic). |

| Space Group | Describes the symmetry of the atomic arrangement within the unit cell. |

| Unit Cell Parameters | The dimensions (lengths a, b, c) and angles (α, β, γ) of the repeating unit of the crystal. |

| Atomic Coordinates | The precise x, y, z position of every atom in the asymmetric unit. |

| Bond Lengths & Angles | Highly accurate measurements of the distances between bonded atoms and the angles between adjacent bonds. |

| Torsion Angles | Describes the conformation of the molecule. |

| Intermolecular Interactions | Identifies and quantifies non-covalent interactions like hydrogen bonds, which stabilize the crystal packing. |

Computational Studies and Theoretical Modeling of 4 Methoxybenzene 1,2 Diol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties and has been used to study phenolic compounds similar in structure to 4-Methoxybenzene-1,2-diol. These calculations are typically performed using specific functionals, like B3LYP, and basis sets, such as 6-31G* or 6-311++G(d,p), which provide a good balance between accuracy and computational cost.

Optimized Geometries and Conformational Analysis

A crucial first step in computational analysis is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest potential energy. This involves calculating key geometric parameters such as bond lengths, bond angles, and dihedral (torsional) angles. For this compound, this analysis would reveal the precise spatial orientation of the methoxy (B1213986) (-OCH₃) and two hydroxyl (-OH) groups relative to the benzene (B151609) ring.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-C (aromatic) | ~1.39 Å |

| C-O (hydroxyl) | ~1.36 Å | |

| O-H | ~0.97 Å | |

| Bond Angle (°) | C-C-C (aromatic) | ~120° |

| C-C-O | ~120° | |

| C-O-H | ~109° |

Electronic Properties: HOMO-LUMO Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity. Conversely, a large HOMO-LUMO gap indicates high stability. For this compound, the HOMO is expected to be localized over the electron-rich aromatic ring and the oxygen atoms of the hydroxyl and methoxy groups, while the LUMO would also be distributed over the aromatic system. These calculations help in predicting how the molecule will interact with other species.

| Parameter | Description | Typical Value Range (eV) for Phenolic Compounds |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.0 to 5.5 |

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactive sites for electrophilic and nucleophilic attacks. The map is color-coded to indicate different potential values:

Red: Regions of most negative electrostatic potential, rich in electrons, indicating sites prone to electrophilic attack.

Blue: Regions of most positive electrostatic potential, electron-deficient, indicating sites prone to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would show negative potential (red) around the oxygen atoms of the hydroxyl and methoxy groups due to their lone pairs of electrons, making them susceptible to interaction with electrophiles. The hydrogen atoms of the hydroxyl groups would exhibit a positive potential (blue), identifying them as potential hydrogen bond donors.

NBO Atomic Charges

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution within a molecule by calculating the charge on each atom. This method gives insight into intramolecular interactions, such as hyperconjugation (the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital) and charge transfer.

The NBO charges are generally considered more reliable than other methods like Mulliken population analysis. In this compound, NBO analysis would quantify the electron-donating effects of the hydroxyl and methoxy groups on the benzene ring. The oxygen atoms are expected to have a significant negative charge, while the carbon atoms attached to them and the hydrogen atoms of the hydroxyl groups would carry a positive charge. This charge distribution is crucial for understanding the molecule's dipole moment and its interaction with polar solvents and biological receptors.

Molecular Docking Simulations for Biological Activity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. It is widely used in drug discovery to predict the binding affinity and mode of action of potential drug candidates.

Binding Affinity to Biological Targets (e.g., Mtb KatG)

Mycobacterium tuberculosis (Mtb), the bacterium that causes tuberculosis, relies on the catalase-peroxidase enzyme (KatG) for its survival and for the activation of the frontline drug isoniazid. KatG is therefore a key target for the development of new anti-tuberculosis drugs.

While direct docking studies on this compound are not extensively documented, research on its derivatives provides significant insights. For example, a study on 5-(((1H-1,2,4-triazol-3-yl)imino)methyl)-3-methoxybenzene-1,2-diol, a compound synthesized from a precursor related to this compound, demonstrated a strong binding affinity for the active site of Mtb KatG. researchgate.net

The key findings from such docking simulations include:

Binding Energy: A measure of the affinity between the ligand and the protein. A lower binding energy (more negative value) indicates a more stable complex and stronger binding.

Key Interactions: The simulation identifies specific interactions, such as hydrogen bonds and pi-pi stacking, between the ligand and amino acid residues in the protein's active site. researchgate.net In the case of the Mtb KatG active site, crucial residues include a unique adduct of Trp107, Tyr229, and Met255. researchgate.net

Binding Mode: The simulation reveals the precise orientation of the ligand within the binding pocket. Studies showed that the derivative of this compound formed hydrogen bonds with residues like Trp107 and engaged in pi-pi stacking interactions with the heme group within the KatG active site. researchgate.net

These interactions are believed to inhibit the enzyme's function, potentially leading to an anti-mycobacterial effect. researchgate.net The data from these simulations suggest that the this compound scaffold is a promising starting point for designing novel inhibitors of Mtb KatG.

| Interaction Type | Interacting Ligand Group | Protein Residue/Component | Significance |

|---|---|---|---|

| Hydrogen Bond | Hydroxyl group (-OH) | Trp107 | Stabilizes the complex, may alter enzyme catalytic activity. |

| Pi-Pi Stacking | Benzene ring | Heme group | Contributes to binding affinity and proper orientation in the active site. |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Toxicity Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or toxicity. For this compound, also known as 4-methoxycatechol, QSAR studies have been employed to understand its cytotoxic effects.

Research on the toxicity of various catechols in isolated rat hepatocytes identified 4-methoxycatechol as an outlier in an initial QSAR model based on lipophilicity (logP). europa.eu However, the inclusion of the ionization constant (pKa) as a second descriptor improved the predictive power of the model and accounted for 4-methoxycatechol's behavior. europa.eu Another study focusing on mammalian toxicity also developed a QSAR model incorporating 4-methoxycatechol. researchgate.net

The structure-toxicity relationship of this compound is linked to the formation of reactive quinone species. science.govscience.gov Computational and experimental studies on its isomers and metabolites indicate that the cytotoxicity is mediated by its corresponding o-quinone. science.govscience.gov This reactive intermediate can lead to cellular damage through two primary mechanisms: the alkylation of vital cellular macromolecules and the generation of oxidative stress. science.govscholaris.ca The process involves the formation of semiquinone radicals, and its toxicity can be potentiated by inhibitors of NAD(P)H: quinone oxidoreductase, an enzyme involved in the detoxification of quinones. europa.euscience.gov

| Model Equation | Context | Descriptors Used | Source |

|---|---|---|---|

| logLD50 = –0.464 logP + 3.72 | Toxicity (LC50) in rat hepatocytes. Note: 4-methoxycatechol was an outlier excluded from this specific model. | logP (Lipophilicity) | europa.eu |

| logLD50 = –0.343 logP – 0.116 pKa + 4.39 | Improved model for toxicity in rat hepatocytes that better accounts for ionized species. | logP, pKa (Ionization Constant) | europa.eu |

| logLD50 (μM) = -0.252 logD7.4 + 3.168 | General mammalian toxicity model. | logD7.4 (Distribution coefficient at pH 7.4) | researchgate.net |

Investigation of Reaction Mechanisms and Kinetics

Computational chemistry is instrumental in elucidating the complex reaction pathways and kinetics of this compound, particularly its reactions with highly reactive species like the hydroxyl radical.

OH-Initiated Reactions in Atmospheric and Aqueous Environments

This compound is recognized as a water-soluble product formed from the gas-phase atmospheric oxidation of aromatic volatile organic compounds (VOCs), such as anisole (B1667542), by hydroxyl (•OH) radicals. nih.govacs.org Once formed, it can undergo further reactions initiated by •OH radicals in both atmospheric and aqueous phases.

The reaction mechanisms are complex but are understood to proceed via two main pathways characteristic of phenolic compounds:

Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from one of the phenolic hydroxyl groups, leading to the formation of a phenoxy radical. This is often a major pathway for phenols.

•OH Addition: The electrophilic •OH radical can add to the electron-rich aromatic ring, forming a hydroxycyclohexadienyl radical intermediate. nih.govacs.org

These initial steps lead to the formation of semiquinone radicals, which are key intermediates in the subsequent oxidation chemistry at the air-water interface. nih.govacs.org The presence of both a methoxy group and two hydroxyl groups on the benzene ring influences the reaction kinetics and the specific distribution of reaction products. Furthermore, studies have demonstrated the hydroxyl radical scavenging capacity of extracts containing this compound, confirming its reactivity with this radical. researchgate.net

Solvent Effects on Reaction Barriers

The surrounding solvent can significantly influence the rates and mechanisms of chemical reactions by stabilizing or destabilizing reactants, transition states, and products. Computational studies have been applied to understand the role of the solvent in reactions involving this compound. For instance, theoretical calculations have been used to investigate the impact of solvent effects on the reaction rate of palladium-catalyzed annulation of this compound. sci-hub.st

While specific computational studies on the solvent effects on the reaction barriers of OH-initiated reactions of this compound are not extensively detailed in the literature, computational protocols for related systems are well-established. Density Functional Theory (DFT) calculations combined with continuum solvation models (like the Polarizable Continuum Model, PCM) are standard methods used to compute reaction energetics in solution. rsc.org Such studies on catechols demonstrate that factors like buffer pH and hydrogen bonding with solvent molecules can be computationally modeled to understand how they drive reaction outcomes in aqueous environments. researchgate.net

Prediction of Spectroscopic Data

Computational methods can accurately predict the spectroscopic properties of molecules, providing a powerful complement to experimental data for structural elucidation.

Theoretical FTIR and Raman Spectra

Theoretical vibrational spectra (FTIR and Raman) for this compound can be computed using quantum chemical methods, most commonly Density Functional Theory (DFT). The standard procedure involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation. DFT methods with basis sets like B3LYP/6-31G* are commonly cited for this purpose with this compound and related structures. tum.de

Frequency Calculation: At the optimized geometry, the vibrational frequencies and their corresponding intensities (IR intensity and Raman activity) are calculated.

The resulting theoretical spectrum provides a set of vibrational modes that can be assigned to specific molecular motions. For this compound, key predicted vibrational bands would include:

O-H Stretching: Strong, broad bands in the high-frequency region of the FTIR spectrum (typically 3200-3600 cm⁻¹), corresponding to the stretching of the two hydroxyl groups.